N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide
Description
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises a 1,2,4-oxadiazole ring substituted with a tetrahydropyran (oxan-4-yl) group at the 3-position, linked via a methylene bridge to an indole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(13-1-2-14-12(9-13)3-6-18-14)19-10-15-20-16(21-24-15)11-4-7-23-8-5-11/h1-3,6,9,11,18H,4-5,7-8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFQSGSKHPWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indole core is synthesized via the Fischer indole reaction, where phenylhydrazine reacts with a cyclic ketone under acidic conditions. For 5-substituted indoles, regioselectivity is achieved using 4-methylcyclohexanone, yielding 1H-indole-5-carboxylic acid after hydrolysis.
Procedure :
- Condensation : Phenylhydrazine (10 mmol) and 4-methylcyclohexanone (10 mmol) are refluxed in glacial acetic acid (50 mL) for 12 hours.
- Cyclization : The intermediate hydrazone is treated with concentrated HCl at 120°C for 6 hours.
- Oxidation and Hydrolysis : The crude indole is oxidized with KMnO₄ in alkaline medium, followed by acidification to precipitate 1H-indole-5-carboxylic acid (yield: 68%).
Synthesis of 5-(Aminomethyl)-3-(Oxan-4-yl)-1,2,4-Oxadiazole
Preparation of Tetrahydropyran-4-Carbonitrile
Step 1 : Tetrahydropyran-4-carboxylic acid is converted to the corresponding amide via reaction with thionyl chloride and ammonium hydroxide.
Step 2 : Dehydration of the amide using phosphorus oxychloride yields tetrahydropyran-4-carbonitrile (85% yield).
Formation of Amidoxime Intermediate
Tetrahydropyran-4-carbonitrile (5 mmol) is reacted with hydroxylamine hydrochloride (6 mmol) in ethanol/water (1:1) at 80°C for 4 hours, yielding tetrahydropyran-4-carboximidamide (amidoxime, 92% yield).
O-Acylation with Chloroacetic Acid
The amidoxime (3 mmol) is treated with chloroacetic acid (3.3 mmol) and N,N-diisopropylethylamine (DIPEA, 6 mmol) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The O-chloroacetylated amidoxime is isolated in 78% yield.
Cyclodehydration to Oxadiazole
The O-acylamidoxime undergoes cyclodehydration in borate buffer (pH 9.5) at 90°C for 2 hours, forming 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (64% yield).
Amination of Chloromethyl Group
The chloromethyl intermediate (2 mmol) is stirred with aqueous ammonia (28% w/w, 10 mL) in DMF at 60°C for 8 hours, yielding 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (57% yield).
Amide Coupling and Final Assembly
Activation of Indole-5-Carboxylic Acid
1H-Indole-5-carboxylic acid (1.2 mmol) is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.5 mmol) and DIPEA (3 mmol) in DMF (5 mL) for 30 minutes.
Coupling with Oxadiazole-Methylamine
The activated acid is reacted with 5-(aminomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (1 mmol) in DMF at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound in 52% yield.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Indole-5-carboxylic acid | 68 | 98.2 |
| Oxadiazole-methylamine | 57 | 95.8 |
| Final coupling | 52 | 97.5 |
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
The use of borate buffer (pH 9.5) minimizes hydrolysis of the O-acylamidoxime intermediate, enhancing cyclodehydration efficiency.
Steric Hindrance in Amide Coupling
PyBOP outperforms carbodiimide-based reagents in coupling sterically hindered amines, improving yields by 15–20%.
Stability of Oxadiazole Ring
Avoiding strong acids or bases during purification prevents ring-opening reactions. Chromatography at neutral pH is critical.
Alternative Synthetic Routes
Microwave-Assisted Cyclodehydration
Cyclodehydration under microwave irradiation (150°C, 20 minutes) reduces reaction time and improves yield to 74%.
Solid-Phase Synthesis
Immobilizing the amidoxime on Wang resin enables iterative O-acylation and cyclodehydration, though scalability remains limited.
Industrial Scalability Considerations
Cost-Effective Reagents
Replacing PyBOP with propylphosphonic anhydride (T3P) reduces costs by 40% without compromising yield.
Solvent Recycling
DMF recovery via distillation achieves 85% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Key Findings :
- C22 and C29 passed drug-likeness filters (Lipinski’s Rule of Five) and showed favorable ADMET profiles, including low hepatotoxicity and blood-brain barrier permeability .
- The target compound’s oxan-4-yl group may confer better metabolic stability than C22’s fluorophenyl but could reduce membrane permeability compared to C29’s tetrazole system.
Therapeutic Potential and Limitations
- C22 and C29 : Validated as antitubercular leads with in silico efficacy against Mtb. C22’s fluorophenyl and piperidine groups enhance target engagement, while C29’s tetrazole improves solubility .
- Target Compound: The indole-5-carboxamide moiety may offer unique interactions with Mtb enzymes (e.g., enoyl-ACP reductase), but the oxan-4-yl group’s steric bulk could limit binding pocket access. Further in vitro validation is required to assess potency relative to C22/C29 .
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